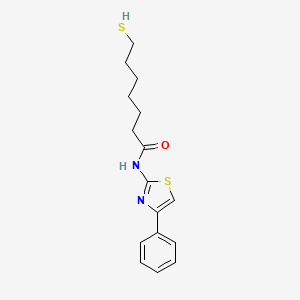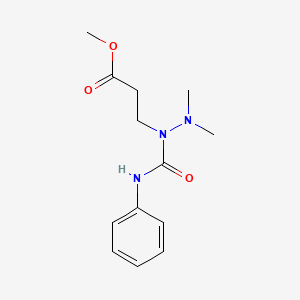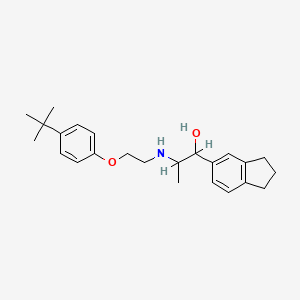
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol is a complex organic compound with potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes an indene ring system and a phenoxyethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Phenoxyethylamine Moiety: This step involves the reaction of the indene derivative with 2-(4-(1,1-dimethylethyl)phenoxy)ethylamine under controlled conditions.
Final Assembly: The final product is obtained through purification and isolation techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol: shares structural similarities with other indene derivatives and phenoxyethylamines.
Other Indene Derivatives: Compounds with similar indene ring systems may exhibit comparable chemical properties and reactivity.
Phenoxyethylamines: These compounds may have similar biological activities due to the presence of the phenoxyethylamine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
63998-35-6 |
|---|---|
Molecular Formula |
C24H33NO2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylamino]-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
InChI |
InChI=1S/C24H33NO2/c1-17(23(26)20-9-8-18-6-5-7-19(18)16-20)25-14-15-27-22-12-10-21(11-13-22)24(2,3)4/h8-13,16-17,23,25-26H,5-7,14-15H2,1-4H3 |
InChI Key |
ICAGKKJQJAQQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(CCC2)C=C1)O)NCCOC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




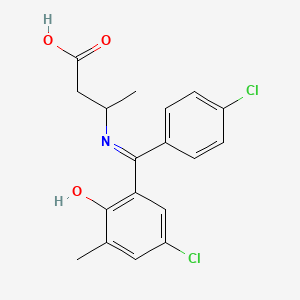
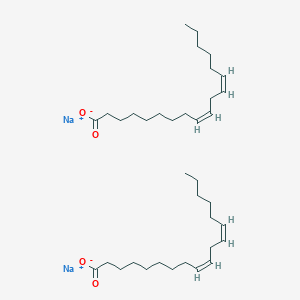
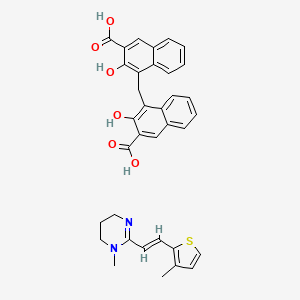
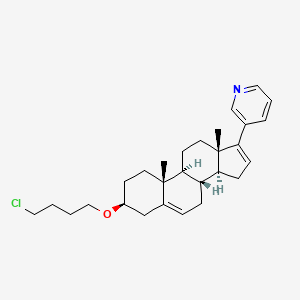

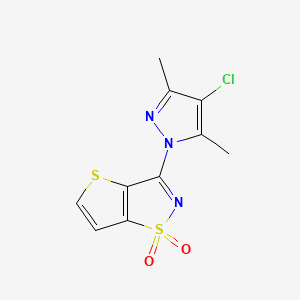
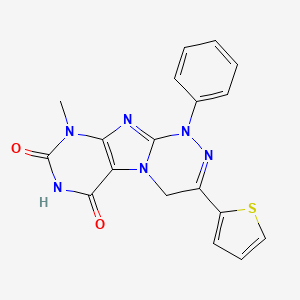
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
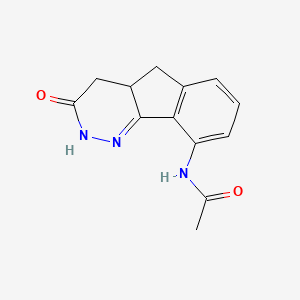
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
